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Abstract

The Spindle Assembly Abnormal Protein 6 (SASS6) gene encodes a crucial protein for
centriole duplication, a fundamental process in cell division. Its proper function is paramount for
maintaining genomic stability. Mutations in SASS6 have been definitively linked to autosomal
recessive primary microcephaly (MCPH), a neurodevelopmental disorder characterized by a
significantly smaller brain size at birth. Emerging evidence also implicates dysregulated SASS6
expression in the pathogenesis of various cancers. This technical guide provides a
comprehensive overview of SASS6 gene mutations and their association with human diseases,
with a focus on quantitative data, detailed experimental methodologies, and visualization of
relevant biological pathways to support further research and therapeutic development.

Introduction to SASS6

The SASS6 gene, also known as SAS-6, is located on chromosome 1 and is a key regulator of
centriole biogenesis.[1] The protein product, SAS-6, is a central component of the cartwheel
structure, which establishes the nine-fold symmetry of the centriole.[2] This intricate process
ensures that each cell inherits a single centrosome, which is vital for the proper formation of the
mitotic spindle and accurate chromosome segregation during cell division.[3] Consequently,
disruptions in SASS6 function can lead to severe developmental abnormalities and contribute
to the genomic instability often observed in cancer.
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SASS6 Mutations in Human Disease
Autosomal Recessive Primary Microcephaly (MCPH)

Mutations in the SASS6 gene are a known cause of Autosomal Recessive Primary
Microcephaly 14 (MCPH14).[1][2] This condition is characterized by a congenital reduction in
head circumference by more than three standard deviations below the mean for age and sex,
with a disproportionately small cerebral cortex.[4] Individuals with MCPH often exhibit
intellectual disability. The majority of identified pathogenic SASS6 mutations in MCPH are
biallelic, meaning both copies of the gene are affected.[5][6]

Table 1: Summary of Pathogenic SASS6 Mutations in Primary Microcephaly
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Mutation Nucleotide Amino Acid .
Inheritance Phenotype Reference
Type Change Change
Severe
rimar
_ P _ Y Khan et al.,
Missense c.185T>C p.lle62Thr Homozygous microcephaly 2014
(-6.63 to
-19.6 SD)
] ] Affects Compound Primary Zhang et al.,
Splice Site €.127-13A>G o )
splicing Heterozygous microcephaly 2019
] ] Affects Compound Primary Zhang et al.,
Splice Site C.1867+2T>A o )
splicing Heterozygous microcephaly 2019
Microcephaly
] p.Lys150Asnf  Compound and fetal Chenetal.,
Frameshift €.450_453del
sTer7 Heterozygous  growth 2021
restriction
Microcephaly
) ] Affects Compound and fetal Chenetal.,
Splice Region  ¢.1674+3A>G o
splicing Heterozygous  growth 2021
restriction
Prenatal
recurrent
) Compound microcephaly, )
Missense €.11397>C p.L380P Lietal., 2023
Heterozygous  corpus
callosum
abnormalities
Prenatal
recurrent
) Compound microcephaly, )
Missense c.1223C>G p.T408S Li et al., 2023
Heterozygous corpus
callosum
abnormalities
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Role in Cancer

While germline mutations in SASS6 are linked to a developmental disorder, somatic alterations
and dysregulated expression of SASS6 have been implicated in various cancers.
Overexpression of SASS6 can lead to centrosome amplification, a hallmark of many tumors
that contributes to chromosomal instability and aneuploidy.[7]

Table 2: SASS6 Expression in Various Cancers (Data from TCGA)

. Prognostic
SASS6 Expression o
Cancer Type Significance of Reference
Status . ]
High Expression
Lung Adenocarcinoma )
Overexpressed Poor prognosis [6]1[8]
(LUAD)
Colorectal Cancer )
Overexpressed Poor prognosis [7]
(CRC)
Esophageal ]
_ Overexpressed Poor prognosis
Squamous Carcinoma
Breast Invasive Correlates with poor
) Overexpressed ) [6]
Carcinoma prognosis
Kidney Renal Clear Correlates with poor
_ Overexpressed _ [6]
Cell Carcinoma prognosis
Adrenocortical Correlates with poor
) Overexpressed ) [6]
Carcinoma prognosis
) Correlates with poor
Low-Grade Glioma Overexpressed ) [6]
prognosis
Liver Hepatocellular Correlates with poor
_ Overexpressed , [6]
Carcinoma prognosis

Signaling Pathways Involving SASS6

SASSG6 function is intricately regulated and integrated with key cellular signaling pathways.
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Centriole Duplication Pathway

SASS6 is a cornerstone of the centriole duplication pathway. Its recruitment to the mother
centriole is a critical initiating step for the formation of the procentriole.
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Core components of the centriole duplication pathway.

p53 Signaling Pathway

In some cancer contexts, SASS6 has been shown to inhibit the p53 tumor suppressor pathway,
thereby promoting cell proliferation.
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Inhibition of the p53 pathway by SASS6.

YAPITAZ Signaling Pathway

Recent studies have indicated a role for SASS6 in promoting cell invasion through the
activation of the YAP/TAZ pathway, particularly in the context of cancer metastasis.
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SASS6-mediated activation of the YAP/TAZ pathway.

Experimental Protocols
Identification of SASS6 Mutations
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WES is a high-throughput sequencing technique used to identify genetic variations in the
protein-coding regions of the genome.

Workflow:
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'
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Workflow for Whole-Exome Sequencing.

Methodology:

DNA Extraction: Isolate high-quality genomic DNA from patient samples (e.g., peripheral
blood) using a commercial kit.

Library Preparation: Fragment the genomic DNA and ligate sequencing adapters to the ends
of the fragments.

Exome Capture: Hybridize the DNA library with biotinylated probes specific to the human
exome, followed by magnetic bead capture of the probe-DNA hybrids.

Sequencing: Sequence the captured DNA library on a next-generation sequencing platform.

Data Analysis: Align the sequencing reads to the human reference genome, call variants
(SNPs and indels), and annotate them to identify potential pathogenic mutations in the
SASS6 gene.

Sanger sequencing is used to validate candidate mutations identified by WES.
Methodology:

Primer Design: Design PCR primers to amplify the region of the SASS6 gene containing the
putative mutation.

PCR Amplification: Amplify the target region from the patient's genomic DNA using PCR.

PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and
primers.

Sequencing Reaction: Perform a cycle sequencing reaction using the purified PCR product,
a sequencing primer, DNA polymerase, and fluorescently labeled dideoxynucleotide
triphosphates (ddNTPS).

Capillary Electrophoresis: Separate the sequencing reaction products by size using capillary
electrophoresis.
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e Sequence Analysis: Analyze the resulting electropherogram to confirm the presence of the
mutation.

Analysis of Splicing Mutations

RT-PCR is used to assess the impact of putative splice site mutations on SASS6 mMRNA
splicing.

Methodology:

* RNA Extraction: Extract total RNA from patient-derived cells (e.g., fibroblasts or
lymphoblasts).

e CDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a
reverse transcriptase enzyme.

» PCR Amplification: Amplify the SASS6 cDNA spanning the region of the putative splice site
mutation using gene-specific primers.

o Gel Electrophoresis: Separate the PCR products on an agarose gel to visualize any size
differences compared to the wild-type transcript, which would indicate exon skipping or intron
retention.

e Sanger Sequencing of PCR Products: Sequence the RT-PCR products to confirm the exact
nature of the altered splicing.

Cellular Analysis of SASS6 Function

This technique is used to visualize the localization and number of centrosomes in cells.
Methodology:

e Cell Culture and Fixation: Culture patient-derived or model cell lines on coverslips and fix
them with an appropriate fixative (e.g., cold methanol or paraformaldehyde).

» Permeabilization: Permeabilize the fixed cells with a detergent (e.g., Triton X-100) to allow
antibody entry.
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e Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine
serum albumin in PBS).

e Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a
centrosomal marker (e.g., gamma-tubulin or pericentrin) and, if desired, an antibody against
SASS6.

e Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary
antibodies that recognize the primary antibodies.

e Mounting and Imaging: Mount the coverslips on microscope slides with an anti-fade
mounting medium and visualize the cells using a fluorescence or confocal microscope.

Conclusion and Future Directions

Mutations in the SASS6 gene are clearly established as a cause of primary microcephaly,
highlighting the critical role of proper centriole duplication in neurodevelopment. Furthermore,
the emerging link between SASS6 dysregulation and cancer opens new avenues for research
into tumorigenesis and potential therapeutic interventions. Future research should focus on
elucidating the precise molecular mechanisms by which SASS6 mutations lead to
microcephaly, including the identification of downstream targets and pathways. In the context of
cancer, further investigation into the role of SASS6 in different tumor types and its potential as
a biomarker or therapeutic target is warranted. The development of high-throughput screens for
modulators of SASS6 expression or function could lead to novel therapeutic strategies for both
developmental and neoplastic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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